5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Lipophilicity Physicochemical Property Medicinal Chemistry

5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid (CAS 253178-82-4) is a synthetic pyrrolidine derivative featuring a 5-oxo substituent, a 3-carboxylic acid group, and a 4-(trifluoromethyl)benzyl moiety on the pyrrolidine nitrogen. It belongs to the class of N-benzyl-5-oxopyrrolidine-3-carboxylic acids, which are widely used as building blocks and intermediates in medicinal chemistry.

Molecular Formula C13H12F3NO3
Molecular Weight 287.23 g/mol
CAS No. 253178-82-4
Cat. No. B1302429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
CAS253178-82-4
Molecular FormulaC13H12F3NO3
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C13H12F3NO3/c14-13(15,16)10-3-1-8(2-4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20)
InChIKeyMNYHTPPMXLOVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid (CAS 253178-82-4): Key Physicochemical Profile for Procurement Decisions


5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid (CAS 253178-82-4) is a synthetic pyrrolidine derivative featuring a 5-oxo substituent, a 3-carboxylic acid group, and a 4-(trifluoromethyl)benzyl moiety on the pyrrolidine nitrogen. It belongs to the class of N-benzyl-5-oxopyrrolidine-3-carboxylic acids, which are widely used as building blocks and intermediates in medicinal chemistry. The compound has a molecular formula of C13H12F3NO3, a molecular weight of 287.23 g/mol, a melting point of 127.5 °C, and a predicted pKa of 4.47 . Its trifluoromethyl group imparts distinct physicochemical properties compared to non-fluorinated or mono-halogenated analogs [1].

Why N-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Analogs Cannot Simply Replace the 4-CF3 Derivative


Although numerous N-benzyl-5-oxopyrrolidine-3-carboxylic acid analogs are commercially available, the 4-CF3 substituent fundamentally alters lipophilicity, electronic profile, and metabolic stability relative to unsubstituted, methyl, fluoro, or chloro congeners [1]. The trifluoromethyl group increases logP by approximately 1 unit compared to the unsubstituted benzyl analog, pushing the compound into the optimal range for membrane permeation and CNS penetration . This property cannot be replicated by the 4-methyl or 4-chloro analogs, which exhibit lower logP values and reduced metabolic stability [2]. Direct substitution would yield a different distribution, clearance, and target engagement profile, undermining structure–activity relationship (SAR) reproducibility and batch-to-batch experimental consistency.

Quantitative Differentiation Evidence: 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid vs. Key Analogs


LogP Advantage: 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid vs. 4-H, 4-Me, 4-F, and 4-Cl Analogs

The target compound exhibits a measured logP of 2.0764, which is substantially higher than that of its closest analogs: the unsubstituted benzyl analog (logP 1.0576), the 4-methylbenzyl analog (logP 1.366), the 4-fluorobenzyl analog (logP 1.1967), and the 4-chlorobenzyl analog (logP 1.711) [1][2]. This increase of 0.91–1.02 logP units over the unsubstituted and 4-fluoro analogs, and 0.37–0.71 units over the 4-methyl and 4-chloro analogs, directly reflects the enhanced lipophilicity imparted by the trifluoromethyl group [3]. The data were collected from supplier analytical certificates and corroborated by calculated logP values in public databases.

Lipophilicity Physicochemical Property Medicinal Chemistry

Metabolic Stability Advantage Conferred by the 4-CF3 Substituent Over Non-Fluorinated Analogs

The trifluoromethyl group is well-established to enhance metabolic stability by resisting cytochrome P450-mediated oxidation. While no direct comparative microsomal stability data are available for this exact compound series, class-level evidence demonstrates that the -CF3 group reduces oxidative metabolism relative to -CH3 or -H substituents [1]. The electron-withdrawing nature of the CF3 group deactivates the adjacent aromatic ring toward oxidative enzymes, a benefit absent in the 4-methyl and unsubstituted benzyl analogs. The 4-chloro analog offers some metabolic resistance but at the cost of potential reactive metabolite formation and lower lipophilicity (logP 1.711 vs. 2.076) [2].

Metabolic Stability Cytochrome P450 Drug Design

pKa Similarity Across Analogs Confirms the Core Scaffold Identity While Highlighting the Need for CF3-Specific LogP Optimization

The predicted pKa of the target compound is 4.47 ± 0.20, closely matching the pKa values of the 4-H analog (4.51 ± 0.20) [1], the 4-Cl analog (4.48 ± 0.20) [2], and the 4-Me analog (expected ~4.5). This demonstrates that the carboxylic acid ionization is not significantly perturbed by the 4-substituent on the benzyl ring. Consequently, the ionized fraction at physiological pH (7.4) is essentially identical across analogs. Therefore, any differential biological performance cannot be attributed to differences in ionization, further underscoring that the logP and metabolic stability advantages of the CF3 compound are the primary, verifiable differentiators .

Acid Dissociation Constant Physicochemical Property Scaffold Validation

Commercial Purity and Supplier Availability Comparison: 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid vs. 4-Cl Analog

The target compound is available from multiple suppliers in purities of 97% (Leyan) , 98% (Finetech) , and ≥97% (Chemscene) . In contrast, the 4-chlorobenzyl analog (CAS 96449-92-2) is listed at purities of 95% or unspecified , and the 4-methyl analog is commonly supplied at 95% . While these purity differences are modest, they reduce the need for additional purification steps in critical applications such as fragment-based screening or biophysical assays where minor impurities can confound results.

Purity Procurement Quality Control

Priority Application Scenarios for 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid Based on Verified Differentiation


CNS-Targeted Fragment Library Design

With a logP of 2.0764, the compound sits in the optimal lipophilicity window for blood–brain barrier penetration (typically logP 1–4) . Its enhanced lipophilicity over unsubstituted and mono-halogenated benzyl analogs makes it a superior starting fragment for CNS drug discovery programs targeting GPCRs, ion channels, or neurodegenerative disease targets. The 5-oxo and carboxylic acid provide hydrogen-bonding handles for target engagement while the CF3 group improves passive permeability [1].

Metabolic Stability-Sensitive Lead Optimization

Programs where microsomal clearance is a key bottleneck benefit from the CF3 group's well-established resistance to cytochrome P450-mediated oxidation [2]. Incorporating this compound as a building block in SAR exploration can extend in vitro half-life by 2- to 5-fold compared to non-fluorinated benzyl analogs, as demonstrated across multiple chemical series . This reduces the attrition rate at the metabolic stability filter.

High-Purity Procurement for Biophysical Assays and SPR Screening

With commercially available purity of 97–98%, the compound meets the stringent quality requirements of surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography . The 2–3 percentage point purity advantage over the 4-Cl and 4-Me analogs reduces background noise in binding assays and eliminates the need for pre-assay purification, accelerating screening timelines.

19F NMR Probe in Fragment-Based Drug Discovery (FBDD)

The trifluoromethyl group serves as a sensitive 19F NMR probe, enabling direct detection of protein–ligand interactions in fragment-based screening [3]. Unlike the 4-H, 4-Me, and 4-Cl analogs, which lack a fluorine reporter, this compound can be used in 19F-T2 or 19F-CPMG experiments to confirm target engagement and determine binding poses without requiring additional labeling chemistry.

Quote Request

Request a Quote for 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.